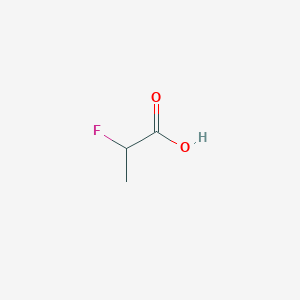

2-Fluoropropionic acid

Vue d'ensemble

Description

2-Fluoropropionic acid is an organic compound with the molecular formula C3H5FO2. It is a colorless liquid with a pungent odor, soluble in water, ethanol, and ether. This compound is widely used as a reagent in organic synthesis, pharmaceuticals, and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Fluoropropionic acid can be synthesized through various methods. One common method involves the fluorination of propionic acid using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fluorination processes. These processes often involve the use of specialized equipment to handle the reactive fluorinating agents and to ensure the safety and efficiency of the reaction. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Analyse Des Réactions Chimiques

Oxidation Reactions

2-FPA undergoes oxidation to form derivatives such as 2-fluoropropanal or further oxidized carboxylic acids. The choice of oxidizing agent determines the product profile:

-

KMnO₄ in acidic conditions yields 2-fluoromalonic acid.

-

CrO₃ under controlled settings produces 2-fluoropropanal as an intermediate.

The reaction efficiency depends on solvent polarity and temperature, with polar aprotic solvents (e.g., DMF) enhancing reaction rates by stabilizing transition states.

Esterification and Amidation

2-FPA readily forms esters and amides, critical for pharmaceutical applications:

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Methanol/H₂SO₄ | Methyl 2-fluoropropionate | 89% | |

| Amidation | Thionyl chloride + NH₃ | 2-Fluoropropanamide | 78% |

The methyl ester derivative is a precursor in PET tracer synthesis (e.g., 2-[¹⁸F]FPA) .

Hydrolytic Defluorination

2-FPA undergoes aerobic defluorination via β-oxidation pathways, forming lactate under microbial action :

text2-FPA → (via β-oxidation) → Fluoromalonyl-CoA → (hydration) → Lactate + HF

Key findings:

Enzymatic Defluorination

Fluoroacetate dehalogenase (FAcD) catalyzes 2-FPA defluorination, with kinetics influenced by stereochemistry:

| Parameter | Value |

|---|---|

| (min⁻¹) | 330 ± 60 |

| (mM) | 6.12 ± 0.13 |

| Selectivity | Preferential cleavage of (R)-enantiomer |

Quantum mechanics/molecular mechanics (QM/MM) studies reveal that fluorine recognition in the enzyme active site lowers the activation barrier by 12–15 kcal/mol compared to nonfluorinated analogs .

Biochemical Pathway Participation

2-FPA is metabolized in cardiac tissues as a short-chain fatty acid analog. In doxorubicin-induced cardiomyopathy models:

-

Uptake mechanism : Mediated by monocarboxylate transporter 1 (MCT1) .

-

Imaging utility : Co-administration with MCT1 inhibitor AZD3965 enhances PET contrast (tumor-to-background ratio: 4.6:1) .

Chiral Resolution

Racemic 2-FPA is resolved using (+)-benzotetramisole (BTM) and pivalic anhydride, achieving enantiomeric excess (ee) >90% . The mechanism involves:

-

Formation of mixed anhydride intermediates.

-

Stereoselective esterification with bis(α-naphthyl)methanol .

Stability and Reactivity

Applications De Recherche Scientifique

Chemical Applications

Organic Synthesis:

2-Fluoropropionic acid serves as a versatile building block in organic synthesis. Its unique reactivity allows for the introduction of fluorine atoms into organic molecules, facilitating the development of various fluorinated compounds. This property makes it a valuable reagent in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds:

| Compound | Use | Unique Features |

|---|---|---|

| This compound | Building block in organic synthesis | Versatile reactivity |

| 2-Fluoropropionyl chloride | Intermediate for acylation reactions | More reactive than the acid |

| 2-Fluoropropionamide | Potential therapeutic agent | Enhanced biological activity |

Biological Applications

Antifungal Properties:

Research indicates that 2-FPA is used in the preparation of fluorinated fatty acids, which exhibit antifungal properties. These compounds are being investigated for their potential in developing new antifungal agents .

Cyclooxygenase Inhibition:

A study demonstrated that aryl-2-fluoropropionic acids, including 2-FPA, show differential inhibition profiles against cyclooxygenase (COX) enzymes. The introduction of fluorine at the second position alters pharmacological effects, suggesting potential applications in anti-inflammatory therapies.

Medical Applications

Imaging Agent for Prostate Cancer:

One of the most promising applications of 2-FPA is its use as a radiolabeled imaging agent in positron emission tomography (PET). Specifically, 2-18F-fluoropropionic acid (18F-FPA) has been evaluated for its efficacy in detecting prostate cancer. Studies have shown that 18F-FPA accumulates significantly in tumor tissues, providing better imaging contrast compared to traditional tracers like 18F-fluorodeoxyglucose (FDG) .

Case Study: PET Imaging in Prostate Cancer

- Objective: Evaluate the potential of 18F-FPA as a PET tracer.

- Methodology: Small-animal PET studies were conducted on mice with various prostate cancer xenografts.

- Results:

- High tumor-to-background ratios were observed.

- Uptake values indicated superior performance over traditional tracers.

Biodistribution Data:

| Time Post-Injection (h) | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio |

|---|---|---|

| 1 | 5.52 ± 0.35 | 1.94 |

| 2 | 5.53 ± 0.42 | 2.06 |

| 3 | 5.74 ± 0.54 | - |

| 4 | 5.34 ± 0.19 | - |

Industrial Applications

Agrochemical Industry:

In agriculture, 2-FPA is utilized as a precursor for synthesizing various herbicides, fungicides, and insecticides. Its role as an intermediate helps develop effective agricultural chemicals that are vital for crop protection .

Environmental Considerations

Bioremediation Potential:

Recent studies have shown that engineered strains of Pseudomonas putida can metabolize this compound, releasing fluoride ions during growth. This process highlights its potential application in bioremediation efforts to mitigate fluoride toxicity in contaminated environments .

Mécanisme D'action

The mechanism of action of 2-Fluoropropionic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: In biological systems, the compound targets enzymes involved in fatty acid metabolism. It inhibits the activity of these enzymes, leading to the accumulation of fluorinated fatty acids, which exhibit antifungal properties .

Pathways Involved: The compound’s mechanism of action is related to the tricarboxylic acid cycle and fatty acid synthesis pathways. By interfering with these pathways, this compound exerts its effects on cellular metabolism and growth .

Comparaison Avec Des Composés Similaires

- 2-Fluoropropionyl chloride

- 2-Fluoropropionamide

- 2-Fluoropropionitrile

Uniqueness: What sets 2-Fluoropropionic acid apart from these similar compounds is its versatility and reactivity. It serves as a valuable intermediate in the synthesis of various fluorinated derivatives, making it a crucial reagent in both research and industrial applications .

Activité Biologique

2-Fluoropropionic acid (2-FPA) is a fluorinated derivative of propionic acid that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of 2-FPA, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₃H₅FO₂ |

| Molecular Weight | 92.069 g/mol |

| CAS Number | 6087-13-4 |

| Boiling Point | 66°C to 67°C (30 mmHg) |

| Density | 1.214 g/cm³ |

| Solubility | Partly miscible in water |

Inhibition of Cyclooxygenases

Research indicates that 2-FPA exhibits inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, while showing lower activity towards COX-1 compared to non-fluorinated analogs. This selective inhibition alters the balance of COX-1/COX-2 activities, which is significant for developing anti-inflammatory drugs. However, the anticancer activity of these compounds appears limited, with notable differences observed between the enantiomers .

Antitumor Activity

A study assessed the potential of 2-[18F]fluoropropionic acid (18F-FPA) as a positron emission tomography (PET) tracer for imaging prostate cancer. The uptake of 18F-FPA in tumor tissues was found to be significantly higher than that of traditional tracers like [18F]FDG, especially in small tumors. This suggests that 2-FPA could serve as an effective imaging agent in oncology .

Case Studies

- Cyclooxygenase Inhibition : A study on various aryl-2-fluoropropionic acids revealed their differential inhibition profiles against COX enzymes. The introduction of fluorine at the second position resulted in reduced anti-inflammatory effects while maintaining some pharmacological benefits .

- PET Imaging in Prostate Cancer : In vivo studies demonstrated that 18F-FPA effectively delineates prostate tumors in mouse models, providing a clear advantage over other imaging agents. The biodistribution studies indicated a consistent accumulation of the tracer in tumor tissues over time .

- Defluorination Studies : Research involving engineered Pseudomonas putida showed that this bacterium could metabolize this compound effectively, releasing fluoride ions during growth. This process highlights the potential for bioremediation applications and the significance of understanding microbial interactions with fluorinated compounds .

The biological activities of 2-FPA can be attributed to its structural modifications compared to non-fluorinated counterparts. The presence of fluorine alters lipophilicity and metabolic stability, influencing how these compounds interact with biological targets:

- COX Inhibition : The selective inhibition of COX-2 suggests a mechanism where fluorine substitution modifies binding affinities and enzyme kinetics.

- Tumor Imaging : The high uptake in tumors may result from enhanced permeability and retention effects characteristic of many small-molecule imaging agents.

Propriétés

IUPAC Name |

2-fluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZPFTCEXIGSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292648 | |

| Record name | 2-Fluoropropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6087-13-4 | |

| Record name | 6087-13-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoropropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoropropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.